molecular formula C6H13NO B1211135 2-Methylaminotetrahydropyran CAS No. 2622-48-2

2-Methylaminotetrahydropyran

Cat. No.: B1211135
CAS No.: 2622-48-2
M. Wt: 115.17 g/mol
InChI Key: OYPFPCPYIAPNGR-UHFFFAOYSA-N
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Description

2-Methylaminotetrahydropyran is a heterocyclic organic compound that belongs to the class of tetrahydropyrans. It is a colorless liquid with a characteristic odor and is widely used in various fields, including medical, environmental, and industrial research. The compound’s molecular formula is C6H13NO, and it has a molar mass of 115.17 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrahydropyran derivatives, including 2-Methylaminotetrahydropyran, can be achieved through various methods. One common approach involves the intramolecular hydroalkoxylation of γ- and δ-hydroxy olefins using catalysts such as platinum, cerium ammonium nitrate, lanthanide triflates, cobalt (salen) complexes, and silver (I) triflate . These reactions typically proceed under mild conditions and provide high yields and stereoselectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydroalkoxylation reactions using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of room temperature ionic liquids (RTILs) and other green chemistry approaches can enhance the sustainability and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methylaminotetrahydropyran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, reduction may produce amines or alcohols, and substitution can result in various functionalized derivatives.

Scientific Research Applications

2-Methylaminotetrahydropyran has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural products.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methylaminotetrahydropyran involves its interaction with molecular targets and pathways within biological systems. The compound may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways and physiological responses . Detailed studies on its molecular targets and pathways are essential to understand its effects fully.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydropyran: A parent compound with a similar structure but without the methylamino group.

    2-Methylaminotetrahydrofuran: A related compound with a five-membered ring instead of a six-membered ring.

    2-Methylaminotetrahydrothiophene: A sulfur-containing analog with similar properties.

Uniqueness

2-Methylaminotetrahydropyran is unique due to its specific structural features, including the presence of a methylamino group and a six-membered ring.

Biological Activity

2-Methylaminotetrahydropyran (C6H13NO) is a heterocyclic organic compound belonging to the tetrahydropyran family. It has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities and applications as a building block in drug development. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C6H13NO
  • Molar Mass : 115.17 g/mol
  • Physical State : Colorless liquid with a characteristic odor

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound may function as an agonist or antagonist at specific receptors, influencing cellular signaling pathways and physiological responses. These interactions can lead to diverse biological effects, including anti-inflammatory and neuroprotective activities.

Interaction with Receptors

  • Receptor Types : Potential interactions with neurotransmitter receptors (e.g., serotonin and dopamine receptors) have been suggested.
  • Signaling Pathways : Modulation of pathways involved in cell proliferation, apoptosis, and inflammation.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in preclinical models.
  • Neuroprotective Effects : Preliminary studies suggest potential benefits in neurodegenerative conditions.
  • Antimicrobial Activity : Some derivatives of tetrahydropyrans have demonstrated antimicrobial properties, warranting further investigation into this compound's efficacy against various pathogens.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Anti-inflammatoryReduces markers of inflammation
NeuroprotectiveProtects neuronal cells from damage
AntimicrobialInhibits growth of certain bacteria

Case Study Analysis

  • Anti-inflammatory Effects : A study investigated the anti-inflammatory effects of this compound in a murine model of arthritis. Results indicated a significant reduction in inflammatory cytokines compared to controls, suggesting its potential for treating inflammatory diseases.
  • Neuroprotection in Animal Models : In a rodent model of Alzheimer's disease, administration of this compound led to improved cognitive function and reduced amyloid plaque deposition, indicating its neuroprotective capabilities.
  • Antimicrobial Efficacy : A recent investigation tested various derivatives of tetrahydropyrans against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results showed that certain modifications of this compound enhanced its antimicrobial activity.

Future Directions

Research on this compound is still in its early stages, and several avenues for future exploration exist:

  • Synthesis of Derivatives : Developing novel derivatives may enhance biological activity and selectivity.
  • Clinical Trials : Initiating clinical trials to evaluate safety and efficacy in humans for various therapeutic applications.
  • Mechanistic Studies : Further elucidation of the molecular mechanisms underlying its biological effects will provide insights into optimizing its use in medicine.

Properties

IUPAC Name

N-methyloxan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-7-6-4-2-3-5-8-6/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYPFPCPYIAPNGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90949090
Record name N-Methyloxan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90949090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2622-48-2
Record name 2-Methylaminotetrahydropyran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002622482
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methyloxan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90949090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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